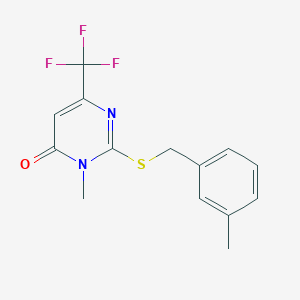

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrimidinone core, and a sulfanyl linkage to a methylbenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol (R-SH) reacts with a suitable leaving group on the pyrimidinone core.

Final Functionalization: The methylbenzyl group can be attached via a coupling reaction, such as a Friedel-Crafts alkylation, using a methylbenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Amines, thiols, alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydropyrimidines

Substitution: Amino or thio-substituted pyrimidinones

Applications De Recherche Scientifique

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins . The sulfanyl group can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of the target’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((3-Methylbenzyl)sulfanyl)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activities.

3-Methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone:

2-((3-Methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone: Similar structure but with different substituents, leading to variations in activity and stability.

Uniqueness

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the combination of its trifluoromethyl group, sulfanyl linkage, and pyrimidinone core. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications .

Activité Biologique

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique structural features, including a pyrimidinone core and multiple functional groups such as trifluoromethyl and sulfanyl. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H13F3N2OS

- Molecular Weight : 314.33 g/mol

- CAS Number : 339101-63-2

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the sulfanyl group can form covalent bonds with proteins, potentially inhibiting their functions. The pyrimidinone core may interact with nucleic acids or enzymes, modulating their activities and leading to various biological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, including those similar to this compound. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Cytotoxicity and Anticancer Properties

Research into the cytotoxic effects of similar compounds has revealed promising results. For example, triazolo-pyridazine/pyrimidine derivatives exhibited significant cytotoxicity against cancer cell lines (A549, MCF-7, HeLa), with IC50 values indicating effective inhibition of cell growth. The most potent compound in these studies showed an IC50 value as low as 1.06 μM against A549 cells . While specific data on this compound is limited, its structural similarities suggest potential anticancer activity.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various pyrimidine derivatives, compounds were tested using the MTT assay against multiple cancer cell lines. Results indicated that modifications to the pyrimidine structure significantly impacted biological activity, suggesting that further structural optimization could enhance efficacy against tumor cells .

- Antimicrobial Testing : Another study assessed the antimicrobial potential of sulfanyl-containing compounds against pathogenic bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial activity, supporting further investigation into the therapeutic applications of related compounds .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2OS/c1-9-4-3-5-10(6-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLXTXNMALHJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.